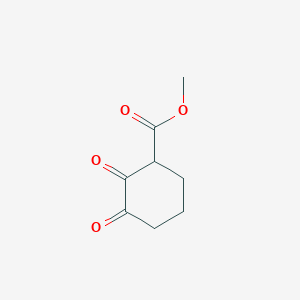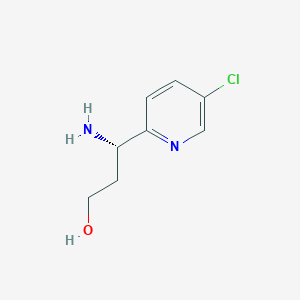
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral compound that contains an amino group, a chlorinated pyridine ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis may start with a chlorinated pyridine derivative.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by starting with chiral precursors.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds like (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL can be used as ligands in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It may bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may have potential as a therapeutic agent for treating certain diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
作用機序
The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(5-fluoro(2-pyridyl))propan-1-OL: Similar structure with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL lies in its specific substitution pattern and chiral center, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may also affect its electronic properties and interactions with other molecules.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChIキー |
RYKKMPYHBHEINL-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=NC=C1Cl)[C@H](CCO)N |
正規SMILES |
C1=CC(=NC=C1Cl)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


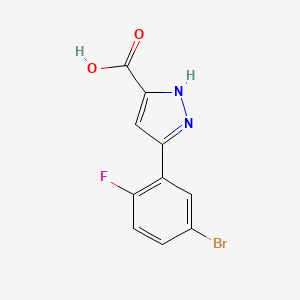

![1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13313253.png)
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
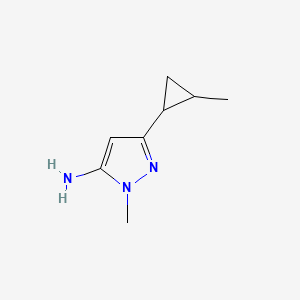
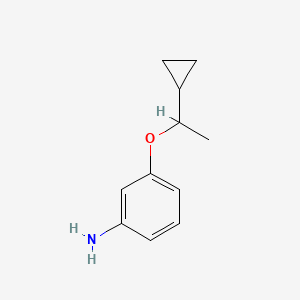
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
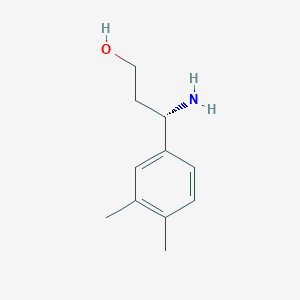
![4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13313285.png)
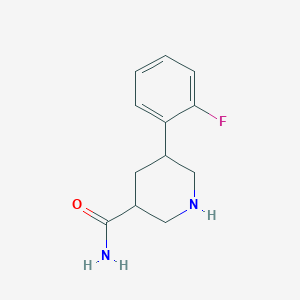
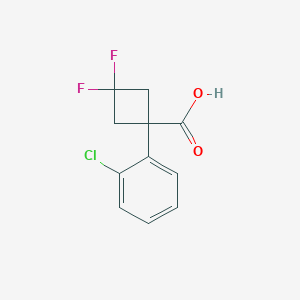
![3-[(2-Bromocycloheptyl)oxy]oxetane](/img/structure/B13313296.png)

